molecular formula C5H5N3 B12321017 5-Ethynyl-1-methyl-1H-1,2,4-triazole

5-Ethynyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B12321017
M. Wt: 107.11 g/mol
InChI Key: UVJMGPFHMYNHBV-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-1H-1,2,4-triazole is a heterocyclic organic compound with the molecular formula C5H5N3. It is a derivative of triazole, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 1-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an ethynylating agent. One common method is the reaction of 1-methyl-1H-1,2,4-triazole with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted triazoles.

    Cycloaddition: Formation of 1,2,3-triazoles.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alkanes.

Scientific Research Applications

5-Ethynyl-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.

    Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The ethynyl group can interact with the enzyme’s active site, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions with the enzyme .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Ethynyl-1H-1,2,4-triazole: Lacks the methyl group, which can affect its solubility and reactivity.

    1-Methyl-1H-1,2,3-triazole: Different triazole isomer with distinct chemical properties.

Uniqueness

5-Ethynyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of both the ethynyl and methyl groups, which confer specific reactivity and solubility properties.

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

5-ethynyl-1-methyl-1,2,4-triazole

InChI

InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3

InChI Key

UVJMGPFHMYNHBV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C#C

Origin of Product

United States

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